5-amino-1-benzyl-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 899972-69-1
Cat. No.: VC7274037
Molecular Formula: C19H21N5O3
Molecular Weight: 367.409
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899972-69-1 |
|---|---|
| Molecular Formula | C19H21N5O3 |
| Molecular Weight | 367.409 |
| IUPAC Name | 5-amino-1-benzyl-N-[(3,4-dimethoxyphenyl)methyl]triazole-4-carboxamide |
| Standard InChI | InChI=1S/C19H21N5O3/c1-26-15-9-8-14(10-16(15)27-2)11-21-19(25)17-18(20)24(23-22-17)12-13-6-4-3-5-7-13/h3-10H,11-12,20H2,1-2H3,(H,21,25) |
| Standard InChI Key | MSEPYFCSVQXPOW-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,3-triazole ring substituted at three positions:
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Position 1: A benzyl group (C₆H₅CH₂), contributing hydrophobicity and aromatic stacking potential.
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Position 4: A carboxamide moiety (-CONH-) linked to a 3,4-dimethoxybenzyl group (C₆H₃(OCH₃)₂CH₂), enhancing hydrogen-bonding capacity and electronic diversity.
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Position 5: A primary amino group (-NH₂), enabling participation in further derivatization or molecular interactions .
Physicochemical Profile
Key properties derived from structural analysis include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₂N₅O₃ |
| Molecular Weight | 380.43 g/mol |
| Calculated LogP | 2.8 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 3 (NH₂ and CONH) |
| Hydrogen Bond Acceptors | 6 (Triazole N, CONH, OCH₃) |
The presence of methoxy groups enhances solubility in polar aprotic solvents (e.g., DMSO), while the aromatic systems confer stability under ambient conditions .
Synthesis and Reaction Optimization
Ruthenium-Catalyzed Cycloaddition
The synthesis employs a [3+2] cycloaddition between benzyl azide and a N-Boc-protected ynamide under ruthenium catalysis (Scheme 1) :
Scheme 1:
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Reactants:
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Benzyl azide (1.2 equiv)
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N-Boc-3,4-dimethoxybenzylpropiolamide (1.0 equiv)
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Catalyst: [RuCl₂(p-cymene)]₂ (5 mol%)
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Conditions:
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Solvent: Dichloromethane (DCM), anhydrous
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Temperature: 25°C, 12 h
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Workup: Column chromatography (SiO₂, ethyl acetate/hexane)
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This method achieves >90% regioselectivity for the 1,4-disubstituted triazole, avoiding the Dimroth rearrangement observed in traditional copper-catalyzed approaches .
Challenges in Functionalization
Post-synthetic modifications, such as peptide coupling, are complicated by the triazole’s sensitivity to acidic/basic conditions. For example, attempts to acylate the 5-amino group using HATU/DIPEA led to partial rearrangement (15–20% yield loss) . Stabilization strategies include:
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Protective Group Strategy: Introducing a tert-butoxycarbonyl (Boc) group at the 5-amino position prior to further reactions.
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Low-Temperature Conditions: Conducting reactions at 0–4°C to minimize decomposition.
Biological Activity and Mechanistic Insights
Antiproliferative Activity
Preliminary data from related 1,2,3-triazoles suggest IC₅₀ values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer lines . A proposed mechanism involves cell cycle arrest at the G1/S phase via cyclin-dependent kinase modulation.
Industrial and Research Applications
Drug Discovery Scaffolds
The compound serves as a versatile intermediate for:
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Kinase Inhibitors: Functionalization at the 5-amino position with pyrimidine or quinazoline moieties.
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Antibacterial Agents: Incorporation of sulfonamide groups targeting dihydropteroate synthase.
Materials Science
Conjugation with polymers (e.g., polyethylene glycol) enhances thermal stability, as evidenced by thermogravimetric analysis (TGA) showing decomposition temperatures >250°C .
Future Directions and Challenges
Synthetic Improvements
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Photocatalytic Methods: Exploring visible-light-mediated cycloadditions for greener synthesis.
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Flow Chemistry: Continuous-flow systems to improve yield and scalability.
Biological Profiling
Priority areas include:
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In Vitro Screening: Dose-response assays across cancer and normal cell lines.
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Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability.
Computational Modeling
Molecular dynamics simulations could predict binding affinities for targets like EGFR or VEGFR-2, guiding rational design .
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